5-(chloromethyl)-1-(3-fluorophenyl)-1H-tetrazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-1-(3-fluorophenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4/c9-5-8-11-12-13-14(8)7-3-1-2-6(10)4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVOYNOGTZRUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via [3+2] Cycloaddition of Sodium Azide to 3-Fluorobenzonitrile
One of the most efficient and widely used approaches to synthesize 5-substituted 1H-tetrazoles, including 5-(chloromethyl)-1-(3-fluorophenyl)-1H-tetrazole, is the catalytic [3+2] cycloaddition of sodium azide to the corresponding nitrile. For the 3-fluorophenyl derivative, 3-fluorobenzonitrile serves as the starting material.
Catalyst System: Cobalt(II) complexes have been demonstrated to catalyze this reaction efficiently, facilitating the formation of the tetrazole ring under relatively mild conditions (e.g., 110 °C in DMSO) with good yields.
Mechanism: The catalytic cycle involves coordination of the nitrile to the cobalt center, followed by azide addition and cycloaddition to form the tetrazole ring, which is then released from the metal complex.
General Procedure: Typically, a mixture of 3-fluorobenzonitrile, sodium azide, and a catalytic amount of cobalt complex is stirred in DMSO at elevated temperature (~110 °C) for 12 hours. After completion, acid workup and organic extraction yield the 5-(3-fluorophenyl)-1H-tetrazole intermediate.
After obtaining the 5-(3-fluorophenyl)-1H-tetrazole core, introduction of the chloromethyl group at the 5-position can be achieved through chloromethylation reactions. A notable method involves the use of hydroxy-substituted tetrazole intermediates and chlorinating agents.
Stepwise Process (Based on Analogous 5-chloromethyl tetrazole Synthesis):
Preparation of Hydroxymethyl Tetrazole Intermediate: Hydroxy-substituted tetrazoles such as 5-methylol tetrazole or 5-hydroxyethyl tetrazole are synthesized via reaction of hydroxyacetonitrile or hydroxyethyl nitrile with sodium azide and triethylamine under heating (80–200 °C) for 2–60 hours.
Protection and Chlorination: The hydroxymethyl tetrazole is dissolved in tetrahydrofuran (THF) with triethylamine, then reacted with triphenylmethyl chloride slowly at controlled temperatures (0–100 °C, preferably 5–60 °C) for 1–60 hours to form a triphenylmethyl-protected intermediate.
Chlorination: Sulfur oxychloride (SOCl2) is added under stirring and cooling conditions, with reaction times of 2–60 hours at 0–5 °C to convert the hydroxyl group to a chloromethyl group, yielding 5-chloromethyl-1-triphenylmethyl tetrazole.
Deprotection: The triphenylmethyl protecting group is removed by treatment with acid (e.g., hydrochloric acid in acetonitrile/water) at room temperature overnight, followed by neutralization and filtration to obtain pure 5-(chloromethyl)-1H-tetrazole derivatives with high purity (up to 99.3%).
Adaptation for 3-Fluorophenyl Substitution: The 1-position substitution with 3-fluorophenyl can be introduced by starting from 3-fluorobenzonitrile in the initial tetrazole formation step, ensuring the final product is this compound.
Alternative One-Pot Multi-Component Synthesis Approaches
Recent advances include one-pot multi-component condensation reactions involving aromatic aldehydes, malononitrile, and sodium azide under diverse conditions to form 5-substituted tetrazoles efficiently.
These methods, while demonstrated for various aryl substitutions, can be adapted to fluorophenyl derivatives by choosing appropriate starting materials.
The reactions can be performed under neat conditions or in solvents, often yielding good product yields and facilitating scale-up.
Summary Table of Preparation Methods
Research Findings and Analytical Data
Purity and Yield: The chloromethylation method with triphenylmethyl protection and SOCl2 chlorination yields 5-(chloromethyl)-1H-tetrazole derivatives with purity above 99% and molar yields around 88% for intermediates.
Catalytic Efficiency: Cobalt(II)-catalyzed [3+2] cycloaddition reactions show high efficiency and selectivity, with IR spectroscopic evidence confirming intermediate species and reaction pathways.
Reaction Conditions: Temperature control (0–100 °C) and reaction time (1–60 h) are critical parameters for optimizing yields and minimizing side reactions in chloromethylation steps.
Environmental Considerations: One-pot and microwave-assisted methods reduce reaction times and hazardous reagent use, aligning with green chemistry principles.
Concluding Remarks
The preparation of this compound is best achieved through a combination of catalytic [3+2] cycloaddition of sodium azide to 3-fluorobenzonitrile to form the tetrazole core, followed by chloromethylation via hydroxymethyl intermediates using triphenylmethyl chloride and sulfur oxychloride under controlled conditions. Alternative one-pot methods offer promising routes but require further adaptation for this specific substitution pattern. The described methods are supported by detailed mechanistic studies, optimized reaction conditions, and high-purity product isolation protocols from diverse, authoritative chemical literature and patent sources.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-(3-fluorophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents such as DMF or acetonitrile under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound under anhydrous conditions.
Major Products Formed
Scientific Research Applications
Synthesis of 5-(Chloromethyl)-1-(3-fluorophenyl)-1H-tetrazole
The synthesis of this tetrazole can be achieved through several methods, primarily involving the reaction of nitriles with sodium azide. Recent advancements have focused on optimizing reaction conditions to improve yields and reduce reaction times. For instance, microwave-assisted synthesis has been shown to yield high amounts of 5-substituted tetrazoles efficiently. In a study by Coca et al., various 5-substituted 1H-tetrazoles were synthesized using scandium triflate as a catalyst under microwave irradiation, achieving yields between 25% to 100% depending on the substrate used .
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to this compound possess antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. For example, a series of tetrazole compounds were reported to show potent antituberculosis activity with minimal toxicity towards mammalian cells .
Anticancer Activity
Tetrazoles have been investigated for their potential as anticancer agents. The compound's ability to interact with tubulin suggests it could inhibit microtubule formation, which is crucial for cancer cell division. Studies have shown that certain tetrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
Agricultural Applications
Tetrazoles are also being explored in agricultural chemistry as potential agrochemicals. Their ability to act as herbicides or fungicides can be attributed to their structural properties that allow them to interfere with biological processes in plants and pathogens. Research into the herbicidal activity of tetrazoles has shown promising results, indicating that they can effectively control weed growth without harming crops .
Material Science Applications
In material science, tetrazoles are utilized for their unique chemical properties. They can serve as precursors for the synthesis of polymers and other materials with specific functionalities. The incorporation of tetrazole units into polymer matrices can enhance thermal stability and mechanical properties . Furthermore, their application in the development of energetic materials is being investigated due to their high nitrogen content, which contributes to increased energy release upon decomposition.
Case Study 1: Antituberculosis Agents
A study highlighted the synthesis of a novel series of 1-substituted-5-[(3,5-dinitrobenzyl)sulfanyl]-1H-tetrazoles that demonstrated significant antimycobacterial activity with MIC values as low as 0.25 μM against multi-drug resistant strains of M. tuberculosis. These compounds showed selectivity towards mycobacterial cells without affecting mammalian cells significantly .
Case Study 2: Herbicidal Activity
In agricultural research, a derivative of this compound was tested for its herbicidal activity against common weeds in cereal crops. The results indicated a significant reduction in weed biomass compared to untreated controls, suggesting its potential use as an effective herbicide in crop management strategies .
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-(3-fluorophenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Data for Selected Tetrazole Derivatives
Notes:
- The 3-fluorophenyl group in the target compound likely induces distinct electronic effects compared to 4-substituted analogs (e.g., 4-fluorophenyl in ), altering dipole moments and lipophilicity.
- Chloromethyl-substituted tetrazoles (e.g., ) share reactivity for nucleophilic substitution, enabling further derivatization.
Key Observations :
Critical Analysis :
- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to . Heterogeneous catalysis (e.g., clay in PEG-400) improves yields and purity .
- Purification methods (e.g., column chromatography in ) are critical for isolating chloromethyl-substituted tetrazoles due to their reactivity.
Biological Activity
5-(Chloromethyl)-1-(3-fluorophenyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide an in-depth analysis of its biological activity, supported by case studies, research findings, and comparative data.
Chemical Structure and Properties
The unique structure of this compound features a tetrazole ring with a chloromethyl group and a fluorophenyl substituent. This combination of functional groups contributes to its distinct chemical reactivity and biological activity. The compound is classified as a bioactive molecule, making it a candidate for various pharmaceutical applications.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It can function as an inhibitor or activator of various enzymes and signaling pathways, leading to different biological effects depending on the target involved. This versatility is crucial for its potential therapeutic applications in treating various diseases.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. It has been investigated against various bacterial strains and fungi, demonstrating effective inhibition. For instance, studies have shown that derivatives of tetrazoles can possess significant antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 12.5 |
| This compound | S. aureus | 6.0 |
| This compound | A. niger | 10.0 |
These results indicate the compound's potential as a lead structure for developing new antimicrobial agents.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains, including Candida species. Comparative studies highlight its effectiveness relative to standard antifungal treatments .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, it demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of tumor cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.0 |
| A549 | 4.0 |
These findings suggest that the compound may act through mechanisms such as inducing apoptosis or inhibiting cell cycle progression .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of tetrazole derivatives, revealing structure-activity relationships that inform the design of more potent analogs. For example, modifications to the fluorophenyl group have been shown to enhance biological activity significantly .
In one study, derivatives with additional halogen substitutions exhibited improved potency against Mycobacterium tuberculosis, indicating that structural modifications can lead to enhanced therapeutic efficacy .
Q & A
Q. What are the established synthetic protocols for 5-(chloromethyl)-1-(3-fluorophenyl)-1H-tetrazole?
The compound can be synthesized via a two-step procedure:
Intermediate formation : React 3-fluorophenyl ethylthiol derivatives with chloromethylating agents (e.g., chloromethyl chloroformate) under alkaline conditions.
Tetrazole cyclization : Use sodium azide and ammonium chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
Key parameters :
- Molar ratios (1:1.2 for azide to precursor).
- Catalyst: Bleaching Earth Clay (BEC, 10 wt%) in PEG-400 for enhanced regioselectivity .
- Purification: Recrystallization in aqueous acetic acid yields >90% purity .
Q. How is spectroscopic characterization (IR, NMR) performed for this compound?
Q. What methods ensure purity assessment post-synthesis?
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 3:7) .
- Melting point : Compare observed values with literature (e.g., 152–154°C for analogous tetrazoles) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields and selectivity?
- Catalyst screening : Test BEC vs. acidic clays (e.g., Montmorillonite K10) to reduce side products .
- Solvent effects : Compare PEG-400 with ionic liquids (e.g., [BMIM][BF₄]) for improved reaction kinetics .
- Temperature gradients : Stepwise heating (70°C → 100°C) minimizes decomposition of intermediates .
- Statistical design : Apply factorial experiments (e.g., 2³ designs) to evaluate interactions between variables .
Q. How to resolve contradictions in structural data (e.g., XRD vs. NMR)?
- XRD validation : Single-crystal analysis confirms bond lengths (e.g., C-Cl = 1.73 Å) and torsion angles .
- Dynamic NMR : Assess rotational barriers of the chloromethyl group to explain peak splitting discrepancies .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to validate tautomeric forms .
Q. What strategies address regioselectivity challenges during tetrazole functionalization?
- Protecting groups : Use trityl groups to block N1-position during chloromethylation .
- Electronic effects : Electron-withdrawing substituents (e.g., -NO₂) on the phenyl ring direct cyclization to the 5-position .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor 1,5-disubstituted isomers .
Q. How to design antimicrobial activity studies for this compound?
Q. What computational tools predict reactivity in further derivatization?
- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., chloromethyl group: ) .
- Molecular docking : Screen against enzymatic targets (e.g., carbonic anhydrase) to prioritize synthetic routes .
- QSAR models : Corrogate logP and Hammett constants () with observed bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
